molecular formula C14H15N3O4S B2939274 2-{3-[(furan-2-yl)methanesulfonyl]pyrrolidine-1-carbonyl}pyrazine CAS No. 1795083-70-3

2-{3-[(furan-2-yl)methanesulfonyl]pyrrolidine-1-carbonyl}pyrazine

Cat. No.: B2939274
CAS No.: 1795083-70-3
M. Wt: 321.35
InChI Key: CZVBTFNWXGZLMT-UHFFFAOYSA-N
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Description

2-{3-[(Furan-2-yl)methanesulfonyl]pyrrolidine-1-carbonyl}pyrazine is a heterocyclic compound featuring a pyrazine core linked via a carbonyl group to a pyrrolidine ring substituted at the 3-position with a (furan-2-yl)methanesulfonyl group. This structure combines electron-deficient pyrazine, a conformationally flexible pyrrolidine, and a sulfonyl-linked furan moiety, which may influence solubility, reactivity, and bioactivity.

Properties

IUPAC Name

[3-(furan-2-ylmethylsulfonyl)pyrrolidin-1-yl]-pyrazin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4S/c18-14(13-8-15-4-5-16-13)17-6-3-12(9-17)22(19,20)10-11-2-1-7-21-11/h1-2,4-5,7-8,12H,3,6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZVBTFNWXGZLMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1S(=O)(=O)CC2=CC=CO2)C(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(furan-2-yl)methanesulfonyl]pyrrolidine-1-carbonyl}pyrazine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan-2-ylmethanesulfonyl chloride, which is then reacted with pyrrolidine to form the intermediate compound. This intermediate is subsequently coupled with pyrazine-1-carbonyl chloride under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(furan-2-yl)methanesulfonyl]pyrrolidine-1-carbonyl}pyrazine can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The methanesulfonyl group can be reduced to a methyl group.

    Substitution: The pyrazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Furanones and sulfonic acids.

    Reduction: Methyl derivatives and pyrrolidine derivatives.

    Substitution: Amino-pyrazines and thio-pyrazines.

Scientific Research Applications

2-{3-[(furan-2-yl)methanesulfonyl]pyrrolidine-1-carbonyl}pyrazine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-{3-[(furan-2-yl)methanesulfonyl]pyrrolidine-1-carbonyl}pyrazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural differences and similarities between the target compound and selected analogs from the evidence:

Compound Name / Source Core Structure Key Substituents/Functional Groups Reported Bioactivity/Properties
Target Compound Pyrazine-pyrrolidine 3-[(Furan-2-yl)methanesulfonyl] Not reported in evidence
2-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)pyrazine (FUOXPY, ) Pyrazine-oxadiazole Furan-2-yl linked via oxadiazole IR/DFT spectral data
2-(Furan-2-yl)-6-(2S,3S,4-trihydroxybutyl)pyrazine () Pyrazine Furan-2-yl and trihydroxybutyl Antiviral (H1N1, IC₅₀: 38.3 µg/mL)
1-(2-Furoyl)piperazine () Piperazine Furan-2-yl carbonyl Not reported
5-[4-(3-Methylphenyl)piperazine-1-carbonyl]pyridin-2-ol () Pyridine-piperazine 3-Methylphenyl and carbonyl Not reported
Key Observations:
  • Heterocyclic Core : The target’s pyrazine-pyrrolidine system is distinct from oxadiazole (FUOXPY) or pyridine () cores, which may alter electronic properties and binding interactions.
  • Sulfonyl vs. Carbonyl : The sulfonyl group in the target contrasts with acylated furans (e.g., 1-(2-furoyl)piperazine, ), which may reduce nucleophilic reactivity but improve resistance to hydrolysis .

Physicochemical and Spectral Properties

  • IR Spectroscopy : The sulfonyl group (S=O stretch: ~1350–1150 cm⁻¹) would distinguish the target from oxadiazole (C=N stretch: ~1600 cm⁻¹) or acylated analogs (C=O: ~1700 cm⁻¹) .
  • NMR : The pyrrolidine’s chiral center and sulfonyl-linked furan would produce complex splitting patterns in ¹H-NMR, contrasting with simpler pyrazine derivatives in .

Biological Activity

The compound 2-{3-[(furan-2-yl)methanesulfonyl]pyrrolidine-1-carbonyl}pyrazine is a heterocyclic organic molecule that has garnered attention for its potential biological activities. This article explores the biological effects, mechanisms of action, and relevant research findings regarding this compound.

Chemical Structure and Properties

The molecular formula of this compound is C20H21N3O5SC_{20}H_{21}N_{3}O_{5}S with a molecular weight of 415.46 g/mol. The structure includes a furan ring, a pyrrolidine moiety, and a pyrazine ring, contributing to its diverse biological properties.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activities. For instance, derivatives with heterocyclic scaffolds have shown efficacy against Gram-positive bacteria, including Staphylococcus aureus, by disrupting biofilm formation and enhancing solubility in aqueous environments . The mechanism often involves inhibition of critical bacterial proteins, leading to reduced viability in both planktonic and biofilm states.

Anticancer Activity

Research has highlighted the potential anticancer properties of related compounds. For example, spiro-pyrrolidine derivatives have demonstrated anti-proliferative effects against various cancer cell lines, including HL-60 leukemia cells, with IC50 values indicating potent activity . The incorporation of nitrogen-containing heterocycles has been noted to enhance biological activity, making them promising candidates for further development in cancer therapeutics.

Anti-inflammatory Effects

Compounds with similar structures have been investigated for their anti-inflammatory properties. Studies suggest that these compounds may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.

Study on Antimicrobial Efficacy

A recent study synthesized a library of pyrrolidine derivatives and evaluated their antimicrobial activity. The results showed that certain derivatives displayed low Minimum Biofilm Eradication Concentration (MBEC) to Minimum Inhibitory Concentration (MIC) ratios, indicating their effectiveness in eradicating established biofilms at concentrations close to those required to inhibit planktonic growth . This characteristic is particularly valuable as many existing antibiotics lack efficacy against biofilms.

Evaluation of Anticancer Properties

In another study focusing on spiro-pyrrolidine derivatives, researchers reported significant cytotoxicity against HeLa and CT26 cancer cell lines. The compounds were synthesized under mild conditions and exhibited high yields (74-99%) with promising biological activity . This underscores the potential of such derivatives in the development of novel anticancer agents.

Data Table: Summary of Biological Activities

Activity Description Reference
AntimicrobialEffective against Gram-positive bacteria; disrupts biofilm formation
AnticancerAnti-proliferative effects on HL-60 leukemia cells; IC50 = 6.8 μM
Anti-inflammatoryModulates inflammatory pathways; potential therapeutic benefits

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